molecular formula C11H15BrN2O B7870044 (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide

Cat. No.: B7870044
M. Wt: 271.15 g/mol
InChI Key: TWOKCCYKHBGRRB-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the chiral center in its structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-benzylamine and (S)-2-amino-propionamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The (S)-2-amino-propionamide is first deprotonated by the base, followed by the addition of 2-bromo-benzylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

Chemistry

(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide is used as a building block in organic synthesis to create more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-benzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide.

    N-Methyl-propionamide: Another precursor used in the synthesis.

    2-Bromo-benzyl alcohol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its chiral center and the presence of both amino and bromine functional groups

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKCCYKHBGRRB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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